molecular formula C19H31BN2O5 B1447112 3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid CAS No. 1704064-33-4

3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid

Cat. No. B1447112
M. Wt: 378.3 g/mol
InChI Key: DGCHXMDEGPVSAW-UHFFFAOYSA-N
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Description

The compound is a boronic acid derivative with a piperazine ring. Piperazine rings are common in pharmaceuticals and have diverse biological activities . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The compound contains a piperazine ring, a boronic acid group, and a tert-butoxycarbonyl group. The piperazine ring is a six-membered ring containing two nitrogen atoms. The boronic acid group (B(OH)2) can form reversible covalent bonds with compounds containing hydroxyl or amine groups. The tert-butoxycarbonyl group is a bulky group often used to protect amines during chemical synthesis .


Chemical Reactions Analysis

Boronic acids are known to undergo condensation reactions with compounds containing hydroxyl groups to form boronate esters. The piperazine ring can act as a bidentate ligand, binding to a metal atom with both nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Boronic acids are typically solid at room temperature and are stable under normal conditions. Piperazine derivatives can have a wide range of solubilities and melting points depending on their substitution patterns .

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

Phenylpiperidines, piperazines, and their arylalkyl substituents play a crucial role in the pharmacophore of several antipsychotic agents. A study examined the influence of arylalkyl moieties on the potency and selectivity of D2-like receptor ligands. Preliminary observations suggested that while specific effects of arylalkyl groups are unpredictable, the overall structure significantly contributes to the selectivity and potency at D2-like receptors (Sikazwe et al., 2009).

Piperazine Derivatives for Therapeutic Use

Piperazine, a key nitrogen-containing heterocycle, is integral to the design of various drugs with diverse therapeutic applications. Modifications to the piperazine nucleus can markedly alter the medicinal potential of the resulting molecules. This review highlights the versatility of piperazine in generating compounds with a wide range of pharmacological profiles, including CNS agents, anticancer, cardio-protective agents, and more (Rathi et al., 2016).

DNA Minor Groove Binders

The compound Hoechst 33258 and its analogues, including N-methyl piperazine derivatives, exhibit strong binding to the DNA minor groove, particularly AT-rich sequences. These compounds have been utilized in cell biology for chromosome and nuclear staining, highlighting their role in biological research and their potential for drug design (Issar & Kakkar, 2013).

Analytical Methods for Antioxidant Activity

The study of antioxidants, such as those derivable from or related to piperazine structures, is critical across various fields. This review critically presents the most important tests used to determine antioxidant activity, providing insights into chemical and biological interactions and the potential for novel antioxidant discoveries (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazards of the compound would depend on its specific structure. In general, boronic acids can cause skin and eye irritation, and piperazine derivatives can have a range of toxicities depending on their substitution patterns .

Future Directions

The future directions for research would depend on the specific biological activity of the compound. Piperazine derivatives are a rich area of research in medicinal chemistry, and new synthetic methods and applications are continually being developed .

properties

IUPAC Name

[4-methyl-3-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O5/c1-15-6-7-16(20(24)25)14-17(15)26-13-5-8-21-9-11-22(12-10-21)18(23)27-19(2,3)4/h6-7,14,24-25H,5,8-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCHXMDEGPVSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116021
Record name 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid

CAS RN

1704064-33-4
Record name 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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